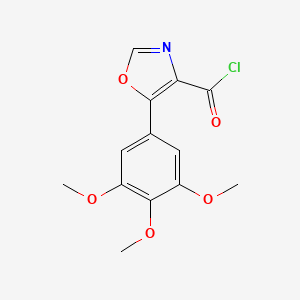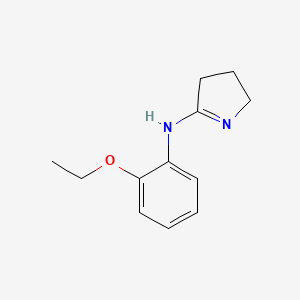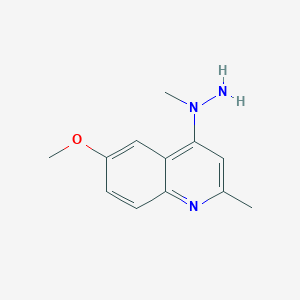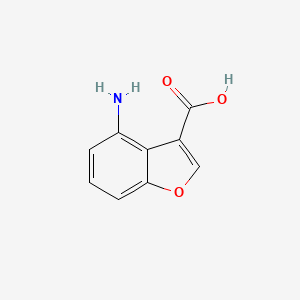
4-Aminobenzofuran-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Aminobenzofuran-3-carboxylic acid is an organic compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring The presence of an amino group at the 4-position and a carboxylic acid group at the 3-position makes this compound unique
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobenzofuran-3-carboxylic acid can be achieved through several methods. One common approach involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling. This method utilizes readily available starting materials such as Fe(III) salt, oxidants like di-tert-butyl peroxide, and ligands such as 1,10-phenanthroline . Another method involves the dehydration of phenoxyalkanone under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
4-Aminobenzofuran-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic, alkaline, or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides under basic conditions.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced benzofuran derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Applications De Recherche Scientifique
4-Aminobenzofuran-3-carboxylic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Aminobenzofuran-3-carboxylic acid is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit microbial growth by interfering with cell wall synthesis or protein function . The compound’s unique structure allows it to interact with various biological targets, making it a promising candidate for further research.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminofurazan-3-carboxylic acid: Shares similar structural features but differs in the ring structure.
Benzofuran-3-carboxylic acid: Lacks the amino group at the 4-position.
Benzothiophene derivatives: Similar in structure but contain a sulfur atom instead of oxygen.
Uniqueness
4-Aminobenzofuran-3-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the benzofuran ring. This combination of functional groups provides distinct chemical reactivity and potential biological activity, setting it apart from other benzofuran derivatives.
Propriétés
Formule moléculaire |
C9H7NO3 |
|---|---|
Poids moléculaire |
177.16 g/mol |
Nom IUPAC |
4-amino-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C9H7NO3/c10-6-2-1-3-7-8(6)5(4-13-7)9(11)12/h1-4H,10H2,(H,11,12) |
Clé InChI |
NMGJYGIDANZQSL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)OC=C2C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


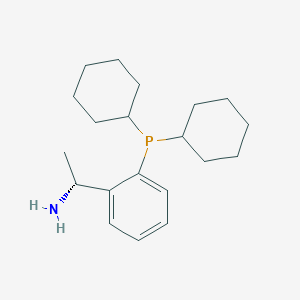
![7-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboximidamide](/img/structure/B12875961.png)
![5-methoxybenzo[c]isoxazol-3(1H)-one](/img/structure/B12875962.png)
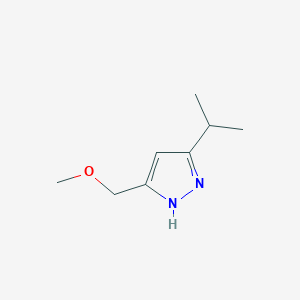
![(4-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)phenyl)arsinic acid](/img/structure/B12876003.png)
![4-Hydroxy-2-nitrobenzo[d]oxazole](/img/structure/B12876004.png)

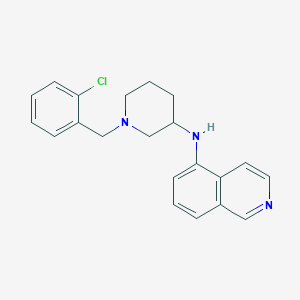
![3-(2-Bromophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12876016.png)

